molecular formula C12H14ClN3 B1478313 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine CAS No. 2097975-99-8

4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine

Cat. No.: B1478313
CAS No.: 2097975-99-8
M. Wt: 235.71 g/mol
InChI Key: MUYIJKKAKMFZHS-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C12H14ClN3 and its molecular weight is 235.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 results in the inhibition of the enzyme’s activity, thereby affecting the progression of the cell cycle. Additionally, this compound has been observed to bind to other proteins involved in cellular signaling pathways, further influencing biochemical reactions within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cell lines such as MCF-7 and HCT-116, this compound exhibits cytotoxic activity, leading to cell death . The mechanism underlying this cytotoxicity involves the disruption of cell signaling pathways and the induction of apoptosis. Furthermore, this compound has been shown to influence gene expression, particularly genes involved in cell cycle regulation and apoptosis. This compound also affects cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition leads to cell cycle arrest and the induction of apoptosis. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CDK2 activity and persistent effects on cellular function. These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits CDK2 activity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These adverse effects highlight the importance of dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in specific metabolic pathways within the cell. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different effects. The interaction of this compound with metabolic enzymes can also influence metabolic flux and the levels of key metabolites, further impacting cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within the cell can affect its activity and interactions with biomolecules. Additionally, the accumulation of this compound in specific tissues may contribute to its overall pharmacological effects.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound has been observed to localize to the nucleus, where it interacts with nuclear proteins and influences gene expression . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, further modulating its biochemical effects.

Properties

IUPAC Name

4-chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c13-12-11-8-10(9-4-2-1-3-5-9)15-16(11)7-6-14-12/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYIJKKAKMFZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN3C=CN=C(C3=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.